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8-Bromoimidazo[1,2-a]pyridine-2-
Compound Name:
carbaldehyde

Cat. No.: B1525745

An In-Depth Technical Guide to 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Properties,
Synthesis, and Reactivity for Drug Discovery

Abstract

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a strategically important heterocyclic
building block in the field of medicinal chemistry and materials science. Its architecture is
founded upon the imidazo[1,2-a]pyridine scaffold, a privileged core structure known for a wide
spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical
overview of the compound's chemical properties, a plausible synthetic route with mechanistic
considerations, and an exploration of its dual-handle reactivity. The bromine atom at the 8-
position serves as a versatile anchor for metal-catalyzed cross-coupling reactions, while the
carbaldehyde group at the 2-position provides a reactive site for nucleophilic additions and
condensations.[1] This unique combination makes it an invaluable intermediate for the
construction of diverse chemical libraries aimed at the discovery of novel therapeutic agents
and functional materials.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged
Core

The imidazo[1,2-a]pyridine ring system is a recurring motif in a multitude of biologically active
compounds.[2][3][4] Its rigid, planar structure and unique electronic properties make it an
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excellent scaffold for interacting with various biological targets, including enzymes and
receptors. Consequently, derivatives have been investigated and developed for a wide range of
therapeutic applications, including anti-cancer, anti-tubercular, antiviral, and anti-inflammatory
agents.[1][2]

The subject of this guide, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No.
1194375-12-6), is not merely another derivative but a highly functionalized intermediate. It
provides synthetic chemists with two distinct and orthogonally reactive sites, enabling
sequential and controlled diversification of the core scaffold to rapidly generate novel molecular
entities.

Physicochemical and Spectroscopic Properties

The fundamental properties of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are
summarized below. These data are compiled from supplier information and computational
predictions.

Table 1: Core Compound Properties

Property Value Reference
CAS Number 1194375-12-6 [5][6]
Molecular Formula CsHsBrN20 [516]17]
Molecular Weight 225.04 g/mol [5161[7]
Off-white to light yellow/brown
Appearance . [819]
solid
Purity Typically =297% [5][6]

Store at -20°C or 2-8°C,
Storage , [51(8][°]
sealed, away from moisture

Table 2: Computed Physicochemical Data
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Rationale and

Property Value L. Reference
Implication
) Indicates moderate
Topological Polar B
34.37 A2 cell permeability [5]
Surface Area (TPSA) _
potential.
Suggests good
LogP (Octanol/Water lipophilicity, favorable
g- _( 1.9093 Pop Y [5]
Partition Coeff.) for membrane
crossing.
The two nitrogen
Hydrogen Bond 3 atoms and the 5]
Acceptors carbonyl oxygen can
accept H-bonds.
The absence of donor
Hydrogen Bond )
0 groups can influence [5]
Donors S .
binding interactions.
The C-C bond
between the ring and
Rotatable Bonds 1 aldehyde allows for [5]

limited conformational
flexibility.

Solubility Profile

While specific experimental solubility data is not widely published, a qualitative assessment can

be made. Based on its structure and the properties of related compounds like pyridine-2-

carbaldehyde, the compound is expected to be soluble in polar aprotic organic solvents such
as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[10] Its
solubility in water is likely to be low due to the hydrophobic nature of the fused aromatic core

and the bromine substituent.

Predicted Spectroscopic Data
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Definitive characterization requires experimental analysis. However, the expected
spectroscopic signatures can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Signatures

] Predicted Chemical Shift /
Technique Feature

Frequency
1H NMR Aldehyde Proton (-CHO) 0 9.8 - 10.2 ppm (singlet)
Aromatic Protons 0 7.5 - 9.0 ppm (multiplets)
13C NMR Carbonyl Carbon (C=0) 0 185 - 195 ppm
Aromatic Carbons 0 110 - 150 ppm
FT-IR Carbonyl Stretch (C=0) 1690 - 1715cm™?
C-Br Stretch 500 - 600 cm~*

Synthesis and Mechanistic Insights

The construction of the imidazo[1,2-a]pyridine core is classically achieved via the condensation
of a 2-aminopyridine derivative with an a-halocarbonyl compound.[11][12] For the synthesis of
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, the logical precursors are 2-amino-3-
bromopyridine and an equivalent of bromomalonaldehyde.
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Reaction Conditions

(Z—Amino—3—bromopyridine) (Bromomalonaldehyde) Solvent (e.g., Acetonitrile) Heat (Reflux) Inert Atmosphere

1. S-NAr & Cyclization

4 Workup & Purification
Neutralization (ag. NaHCOs)
\4
Extraction (e.g., EtOAc)
\4
Column Chromatography
AN J/

R. Isolation

A/

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
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Caption: Synthetic workflow for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
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Proposed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and serves as
an illustrative guide.[13] Optimization may be required.

o Reaction Setup: To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such
as acetonitrile or ethanol, add 2-bromomalonaldehyde (1.2 eq).

o Rationale: Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the
starting materials without interfering with the reaction. A slight excess of the aldehyde
component ensures complete consumption of the limiting aminopyridine.

e Cyclization: Heat the reaction mixture to reflux for 2-4 hours under an inert atmosphere (e.g.,
Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Rationale: Heating provides the activation energy for the initial nucleophilic attack of the
pyridine nitrogen onto the aldehyde, followed by intramolecular cyclization and
dehydration to form the aromatic imidazo[1,2-a]pyridine ring. An inert atmosphere prevents
potential oxidative side reactions.

o Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated
agueous solution of sodium bicarbonate.

o Rationale: The reaction generates HBr as a byproduct. Neutralization with a mild base like
sodium bicarbonate is crucial to prevent potential acid-catalyzed degradation and to
facilitate the extraction of the product into an organic solvent.

o Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the
organic layers, wash with brine, and dry over anhydrous sodium sulfate.

o Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic
products. The brine wash removes residual water from the organic phase, and anhydrous
sodium sulfate is a drying agent that removes the final traces of water.

 Purification: Concentrate the organic layer under reduced pressure. Purify the resulting
crude residue by silica gel column chromatography using a gradient elution system (e.g.,
hexane/ethyl acetate).
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o Rationale: Column chromatography separates the desired product from unreacted starting
materials and any formed impurities based on polarity, yielding the pure compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from its two distinct functional groups, which can be

addressed with high selectivity.

Transformations at the C8-Position (The Bromo Handle)

The carbon-bromine bond is a classic handle for a wide array of palladium-catalyzed cross-
coupling reactions.[1] This allows for the introduction of carbon- and heteroatom-based

substituents to build molecular complexity.

(Palladium-Catalyzed Cross-Couplings\ 4 Products h
R-B(OH)> 5-R
(Suzuki Coupling) ) Aryl/A

[Pdjcat. | —

[Pd] cat. Alkene ) -
C8-Br . C8-Alkene
\w (Heck Coupling) )
\
R2NH, CO C8-C(O)NRz
(Aminocarbonylation) (Amide)
\ J J

Click to download full resolution via product page

Caption: Key cross-coupling reactions at the C8-bromo position.

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl
groups, essential for exploring structure-activity relationships (SAR).[7]

o Heck Coupling: Reaction with alkenes appends vinyl groups, which can serve as further
synthetic handles or as part of a larger conjugated system.[7]
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e Aminocarbonylation: A one-pot reaction with an amine and carbon monoxide gas installs a
carboxamide moiety, a common functional group in many drug molecules.[1][2]

Reactions of the C2-Carbaldehyde Group

The aldehyde at the 2-position is an electrophilic center, susceptible to a variety of nucleophilic
attacks and condensation reactions.

Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine,
followed by a reducing agent (e.g., NaBH(OACc)3), yields substituted amines. This is a
cornerstone reaction in medicinal chemistry for introducing diverse side chains to modulate
solubility and target affinity.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene,
providing a method for carbon chain extension and the synthesis of stilbene-like structures.

Oxidation: Treatment with a mild oxidizing agent (e.g., sodium chlorite) can convert the
aldehyde to a carboxylic acid, another key functional group for drug design.

Reduction: Reduction with a hydride agent like sodium borohydride (NaBHa4) cleanly affords
the corresponding primary alcohol, which can be used for further derivatization.

Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines,
and other nucleophiles to form stable hydrazones, oximes, and imines, respectively.

Applications in Drug Discovery and Beyond

The true value of 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde lies in its role as a
versatile intermediate.[1][7]

o Anti-Tuberculosis Agents: The imidazo[1,2-a]pyridine scaffold has shown significant promise
against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively
drug-resistant (XDR) strains.[1] This building block is ideal for creating libraries of
compounds to optimize anti-tubercular activity.

» Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the
molecule in the ATP-binding pocket of the enzyme. The derivatization potential of this

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/fr/product/b1525745
https://pmc.ncbi.nlm.nih.gov/articles/PMC11547779/
https://www.benchchem.com/product/b1525745?utm_src=pdf-body
https://www.benchchem.com/fr/product/b1525745
https://www.myskinrecipes.com/shop/en/imidazopyridine-derivatives/153831-8-bromoimidazo-12-a-pyridine-2-carbaldehyde.html
https://www.benchchem.com/fr/product/b1525745
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

compound at both the C2 and C8 positions allows for the systematic exploration of
substitutions needed to achieve high potency and selectivity.[7]

o Anxiolytic Agents: The scaffold has also been identified in compounds with activity on the
central nervous system, making this a valuable starting point for developing new anxiolytic
drugs.[7]

e Materials Science: The conjugated aromatic framework suggests potential applications in the
synthesis of fluorescent probes and optoelectronic materials, where functionalization at the
C8 position could be used to tune the electronic properties of the molecule.[7]

Safety, Storage, and Handling

As with any laboratory chemical, 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde should be
handled with appropriate care.

o Safety: Use in a well-ventilated fume hood. Wear standard personal protective equipment
(PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of
dust and contact with skin and eyes.

o Storage: For long-term stability, store in a tightly sealed container in a freezer (-20°C) or
refrigerator (2-8°C), protected from light and moisture.[5][8]

e Usage: This product is intended for research and development purposes only and is not for
human or veterinary use.[6]

Conclusion

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a high-value chemical intermediate that
offers synthetic chemists a powerful platform for innovation. Its foundation on the
pharmacologically relevant imidazo[1,2-a]pyridine core, combined with the strategic placement
of two versatile and orthogonally reactive functional groups, makes it an indispensable tool.
The ability to perform selective cross-coupling at the C8-bromo position and a wide range of
classical aldehyde chemistry at the C2-position enables the efficient and systematic
development of novel compounds for drug discovery, diagnostics, and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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